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Tetrakis(dimethylamino)silane - 1624-01-7

Tetrakis(dimethylamino)silane

Catalog Number: EVT-297783
CAS Number: 1624-01-7
Molecular Formula: C8H24N4Si
Molecular Weight: 204.39 g/mol
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Product Introduction

Titanium(III) chloride

Relevance: Titanium(III) chloride reacts with the complex formed from ethylaluminum dichloride and tetrakis(dimethylamino)silane to form the active catalytic species responsible for propylene polymerization. []

Ethylaluminum dichloride

Relevance: Ethylaluminum dichloride forms a complex with tetrakis(dimethylamino)silane in a 2:1 ratio. This complex then reacts with titanium(III) chloride to generate the active species for propylene polymerization. []

Complex of Ethylaluminum dichloride and Tetrakis(dimethylamino)silane

Relevance: This complex is the direct precursor to the active catalytic species in propylene polymerization. It reacts with titanium(III) chloride to generate the active species. This highlights the crucial role of tetrakis(dimethylamino)silane in the formation of the active catalyst. []

Tris(dimethylamino)silane (TDMAS)

Relevance: TDMAS is structurally similar to tetrakis(dimethylamino)silane, sharing the dimethylamino groups bonded to silicon. Both compounds can act as precursors in deposition reactions. In ALD, TDMAS reacts with hydrogen peroxide to deposit silicon dioxide (SiO2) thin films. []

Vinyltrimethoxysilane

Relevance: This compound, along with the next two on the list, are silicon precursors with different functionalities compared to tetrakis(dimethylamino)silane. They were all explored as potential alternatives for SiO2 ALD, but proved less effective than TDMAS. []

Trivinylmethoxysilane

Relevance: Similar to the previous compound, this compound also serves as a silicon precursor with multiple vinyl groups, offering alternative reactivity compared to tetrakis(dimethylamino)silane in material synthesis. []

1,8-Octanedithiol (ODT)

Relevance: ODT is used to modify surfaces for attaching nanoparticles by replacing the amino functionalities of tetrakis(dimethylamino)silane. This surface modification enables the binding of gold nanoparticles for sensor applications. []

Dodecylamine

Relevance: Dodecylamine-capped nanoparticles were utilized in conjunction with tetrakis(dimethylamino)silane surface modification to build nanoparticle-based sensing films. The dodecylamine ligands are replaced by tighter binding phenylene ethynylene (PE) ligands for improved sensor performance. []

Phenylene ethynylene (PE) based molecules

Relevance: PE-based molecules are used to replace the initial capping ligands on nanoparticles, which were attached to surfaces modified with tetrakis(dimethylamino)silane. These PE ligands, particularly those with a phenol group, contribute to the sensing mechanism by altering the film's conductance in the presence of analytes. []

meta-Phenylene diisocyanide

Relevance: This compound is used as a linker ligand for nanoparticles, similar to the PE-based molecules. It is used in conjunction with nanoparticles on surfaces modified by tetrakis(dimethylamino)silane to create nanoparticle films with tunable conductivity. []

Classification

Tetrakis(dimethylamino)silane is classified as an organosilicon compound, specifically a silane derivative, due to its silicon atom bonded to four dimethylamino groups. Its CAS number is 1624-01-7, and it belongs to the broader category of silanes that are used in semiconductor manufacturing and materials science .

Synthesis Analysis

The synthesis of tetrakis(dimethylamino)silane can be achieved through several methods, with the most common being the reaction of silicon tetrachloride with dimethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis:

SiCl4+4HN CH3)2Si N CH3)2]4+4HCl\text{SiCl}_4+4\text{HN CH}_3)_2\rightarrow \text{Si N CH}_3)_2]_4+4\text{HCl}

Synthetic Routes

  1. Reaction with Silicon Tetrachloride:
    • Reagents: Silicon tetrachloride and dimethylamine.
    • Conditions: Anhydrous environment, often in solvents like toluene.
    • Yield: Approximately 83% under controlled conditions .
  2. Alternative Methods:
    • Other synthetic routes involve using magnesium in an organic solvent like 1,2-dimethoxyethane or n-heptane, where tetrachlorosilane reacts with dimethylamine in a two-step process involving careful temperature control and monitoring of reaction by-products .

Technical Details

  • The reaction typically requires maintaining low temperatures during the initial stages to avoid premature reactions and ensure high purity of the final product.
  • Purification is often achieved through distillation post-reaction to isolate tetrakis(dimethylamino)silane from other by-products.
Molecular Structure Analysis

The molecular structure of tetrakis(dimethylamino)silane features a central silicon atom bonded to four dimethylamino groups. Each dimethylamino group consists of a nitrogen atom bonded to two methyl groups:

  • Molecular Geometry: The structure exhibits tetrahedral geometry due to the four substituents around the silicon atom.
  • Bond Angles: The bond angles are approximately 109.5109.5^\circ , typical for tetrahedral arrangements.

Relevant Data

  • Melting Point: 15 °C
  • Boiling Point: 196 °C
  • Density: Approximately 0.884 g/mL at 25 °C .
Chemical Reactions Analysis

Tetrakis(dimethylamino)silane participates in various chemical reactions, notably:

  1. Hydrolysis Reaction:
    • Upon exposure to moisture, it hydrolyzes rapidly to form silicon dioxide and dimethylamine:
    Si N CH3)2]4+2H2OSiO2+4HN CH3)2\text{Si N CH}_3)_2]_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HN CH}_3)_2
  2. Chemical Vapor Deposition:
    • It serves as a precursor for depositing silicon nitride films through chemical vapor deposition processes, where it reacts with oxygen or nitrogen sources .

Technical Parameters

  • The reactivity with water necessitates careful handling and storage conditions to prevent premature reactions.
Mechanism of Action

The mechanism of action for tetrakis(dimethylamino)silane primarily involves its role as a precursor in deposition processes:

  1. Target of Action: Silicon nitride-based deposits are formed when tetrakis(dimethylamino)silane is thermally decomposed or reacted in vapor deposition systems.
  2. Mode of Action: In chemical vapor deposition, upon heating or exposure to reactive gases (like oxygen), it decomposes to yield silicon-containing materials.
  3. Biochemical Pathways: The compound interacts with various substrates during deposition, facilitating the formation of stable silicon networks essential for electronic applications .

Environmental Factors

The efficacy of tetrakis(dimethylamino)silane can be influenced by environmental factors such as temperature and humidity, which affect its stability and reactivity.

Physical and Chemical Properties Analysis

Tetrakis(dimethylamino)silane possesses several notable physical and chemical properties:

  • Appearance: Colorless liquid.
  • Reactivity: Highly reactive with moisture; forms stable bonds with oxygen and nitrogen.
  • Solubility: Soluble in organic solvents but reacts vigorously with water.
  • Thermal Properties: Boiling point at 196 °C indicates stability at elevated temperatures suitable for industrial applications .
Applications

Tetrakis(dimethylamino)silane has diverse applications across several fields:

  1. Chemical Vapor Deposition:
    • Widely used in producing thin films of silicon dioxide and silicon nitride for semiconductor devices.
  2. Biomaterials Synthesis:
    • Investigated for creating silicon-based biomaterials due to its biocompatibility properties.
  3. Drug Delivery Systems:
    • Explored for potential use in drug delivery mechanisms owing to its ability to form stable structures within biological environments .
  4. Industrial Uses:
    • Employed in semiconductor manufacturing processes for producing electronic components due to its reactivity and ability to form silicon-based materials efficiently .
Introduction to Tetrakis(dimethylamino)silane (TDMAS)

Historical Development and Discovery of TDMAS

The development of TDMAS is inextricably linked to the broader evolution of organosilicon chemistry. While not attributed to a single discoverer, its emergence represents a convergence of multiple research pathways. The foundational work began with Charles Friedel and James Crafts, who in 1863 synthesized the first organochlorosilane compounds, demonstrating that silicon could form direct bonds with carbon in organic frameworks [3]. This breakthrough established the conceptual possibility of silicon-based analogs to carbon compounds.

The systematic exploration of silicon-nitrogen compounds gained momentum in the mid-20th century, driven by the search for volatile silicon precursors. Early synthetic approaches focused on aminolysis reactions where chlorosilanes reacted with secondary amines. These pathways enabled the controlled synthesis of tetra(amino)silanes by replacing chlorine atoms with dimethylamino groups (-N(CH₃)₂). The 1960s witnessed significant advances in precursor chemistry for the growing semiconductor industry, where TDMAS emerged as a promising candidate due to its favorable volatility and decomposition characteristics. Its initial applications centered on laboratory-scale synthesis, but industrial adoption accelerated with the development of chemical vapor deposition (CVD) techniques requiring high-purity silicon-containing precursors [1] [3].

The commercial production of TDMAS began in earnest in the late 20th century, with companies like American Elements establishing purification protocols to achieve various purity grades (99% to 99.999%) to meet the stringent requirements of microelectronics manufacturing. This historical trajectory illustrates how TDMAS evolved from a chemical curiosity to an industrially significant compound [1].

Fundamental Chemical Properties and Molecular Structure

TDMAS exhibits a distinctive molecular architecture characterized by a central silicon atom tetrahedrally coordinated to four nitrogen atoms, each bearing two methyl groups. This configuration creates a pseudotetrahedral geometry with Si-N bond lengths of approximately 1.74 Å, significantly shorter than typical Si-N single bonds due to pπ-dπ bonding interactions between nitrogen lone pairs and silicon d-orbitals. The molecular symmetry approximates C₃v point group symmetry, with three nitrogen atoms forming an equatorial plane and the fourth in an apical position, though rapid intramolecular exchange occurs at room temperature [3] [8].

Table 1: Fundamental Physicochemical Properties of TDMAS

PropertyValueMeasurement Conditions
Molecular FormulaC₈H₂₄N₄Si-
Molecular Weight204.39 g/mol-
Melting Point15°CLit.
Boiling Point196°CAt atmospheric pressure
Density0.884 g/mLAt 25°C
Refractive Index1.4430-
Flash Point58-136°FVaries by measurement method
Vapor PressureModerateFacilitates vapor deposition

TDMAS demonstrates limited solubility in water due to rapid hydrolysis but exhibits good solubility in organic solvents like hydrocarbons, ethers, and chlorinated solvents. Its reactivity is dominated by the nucleophilicity of the nitrogen atoms and the electrophilicity of the silicon center. The molecule readily undergoes hydrolysis, reacting with atmospheric moisture to form silanols and dimethylamine. This moisture sensitivity necessitates strict handling under inert atmospheres. Thermally, TDMAS decomposes above 200°C through both homolytic and heterolytic pathways, producing volatile dimethylamine and silicon-containing fragments [1] [2] [5].

Spectroscopic characterization reveals distinctive features: ¹H NMR shows a singlet at δ 2.58 ppm for the methyl protons, while ²⁹Si NMR displays a characteristic peak at δ -20.5 ppm, significantly upfield from tetrachlorosilane due to the electron-donating dimethylamino groups. Infrared spectroscopy identifies strong absorptions at 2800-3000 cm⁻¹ (C-H stretch) and 1100-1200 cm⁻¹ (Si-N stretch) [2] [8].

Role in Organosilicon Chemistry and Precursor Science

Within organosilicon chemistry, TDMAS occupies a strategic position due to its Si-N bond system, which exhibits intermediate characteristics between purely covalent and ionic bonding. The Si-N bond dissociation energy (approximately 439 kJ/mol) combines with significant polarity (electronegativity difference: Si 1.90, N 3.04) to create a highly reactive motif. This reactivity underpins TDMAS's dual functionality: as a silylating agent transferring -Si(N(CH₃)₂)₃ groups and as a precursor for silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) materials. The compound exemplifies the broader principle in organosilicon chemistry where silicon's expanded valence orbitals permit coordination numbers beyond four in transition states, facilitating nucleophilic substitution at silicon through pentacoordinate intermediates [3].

In precursor science, TDMAS has gained prominence in advanced deposition technologies. Its applications span several domains:

  • Chemical Vapor Deposition (CVD): TDMAS serves as a silicon source for depositing silicon nitride (Si₃N₄) films at relatively low temperatures (400-600°C), significantly below the 875°C typically required when using silane and ammonia. This temperature reduction is enabled by the weaker Si-N bonds in TDMAS compared to Si-H bonds in silane, facilitating decomposition [4] [6].

  • Focused Electron Beam Induced Deposition (FEBID): Recent research demonstrates TDMAS's utility in electron beam-induced deposition of silicon nitride nanostructures. When exposed to low-energy electrons in the gas phase, TDMAS undergoes dissociative ionization rather than dissociative electron attachment. This fragmentation pattern, studied through appearance energy measurements and coupled cluster theory calculations, produces reactive fragments that form deposits with surprisingly low nitrogen content relative to theoretical expectations. A breakthrough application involves post-deposition treatment with water vapor during electron exposure, effectively removing carbon impurities from FEBID-created deposits. This purification protocol significantly enhances the functionality of silicon nitride structures fabricated via this technique [4].

  • Ternary Film Deposition: In titanium silicon nitride (TiSiN) deposition, TDMAS interacts synergistically with titanium and nitrogen precursors. Research using molecular beam mass spectrometry has revealed that TDMAS activates silane (SiH₄) in the gas phase at temperatures as low as 723 K, significantly below silane's typical decomposition threshold. This activation facilitates silicon incorporation into the growing TiSiN film, directly influencing the mechanical and electrical properties of the resulting nanophase material. The reaction kinetics follow a complex pathway where TDMAS decomposition occurs through both surface-mediated and gas-phase processes [6].

Table 2: Comparison of TDMAS with Other Silicon Precursors in Deposition Applications

PrecursorDeposition TemperatureKey AdvantagesCommon Applications
TDMAS400-600°CLower decomposition temperature, carbon removal capabilitySi₃N₄, TiSiN, FEBID nanostructures
Silane (SiH₄)>875°CHigh purity, well-understood chemistryMicroelectronics, solar cells
Tetraethyl Orthosilicate (TEOS)650-750°CExcellent step coverage, safer handlingSilicon dioxide deposition
Dichlorosilane (SiH₂Cl₂)500-800°CFaster deposition ratesEpitaxial silicon, silicon nitride

The commercial availability of TDMAS in various purity grades (99% to 99.999%) facilitates its adoption across research and industrial settings. Packaging innovations, including ampules, bubblers, and specialized containers under inert atmosphere, ensure stability during transport and storage. These developments highlight TDMAS's transition from a laboratory curiosity to an enabling material for advanced nanotechnology applications [1] [5].

Properties

CAS Number

1624-01-7

Product Name

Tetrakis(dimethylamino)silane

IUPAC Name

N-methyl-N-[tris(dimethylamino)silyl]methanamine

Molecular Formula

C8H24N4Si

Molecular Weight

204.39 g/mol

InChI

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3

InChI Key

SSCVMVQLICADPI-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C

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